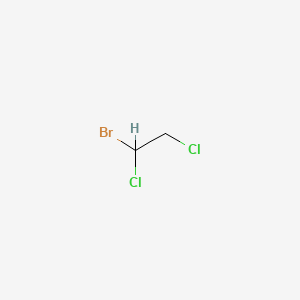![molecular formula C9H9N5O B14446494 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-34-3](/img/structure/B14446494.png)
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a pyridin-3-yl group. Aminopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like mCPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA is commonly used for oxidation reactions.
Reducing Agents: Sodium and ammonium chloride are used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the desired aminopyrimidine derivative.
Applications De Recherche Scientifique
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-cancer agents, such as imatinib, which is effective in treating gastrointestinal stromal tumors.
Biological Research: The compound is studied for its potential as a Nur77 modulator, which can induce apoptosis in cancer cells.
Chemical Biology: It serves as a scaffold for designing molecules with diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a Nur77 modulator, the compound binds to the Nur77 receptor, promoting its mitochondrial targeting and inducing apoptosis in cancer cells . This pathway involves the formation of Nur77/Bcl-2 condensates, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: An anti-cancer agent used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib: Another anti-cancer drug used for similar indications as imatinib.
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other aminopyrimidines .
Propriétés
Numéro CAS |
77961-34-3 |
|---|---|
Formule moléculaire |
C9H9N5O |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-amino-2-(pyridin-3-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-7-5-12-9(14-8(7)15)13-6-2-1-3-11-4-6/h1-5H,10H2,(H2,12,13,14,15) |
Clé InChI |
UAKUUAOJHITUKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


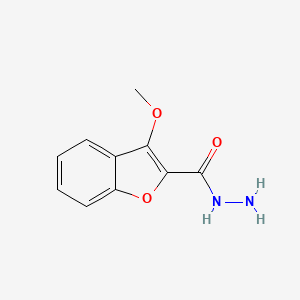


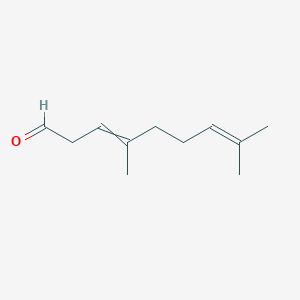
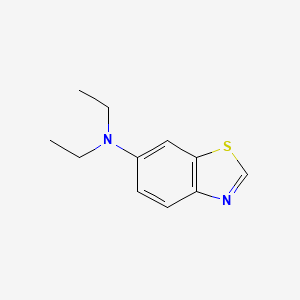
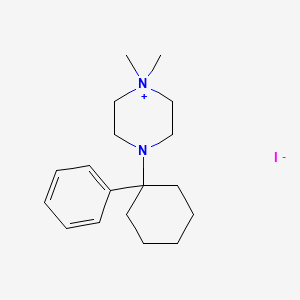

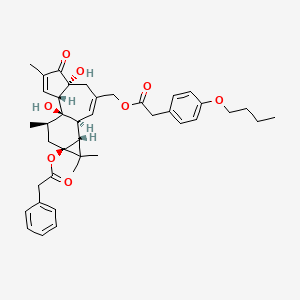
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)

![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
